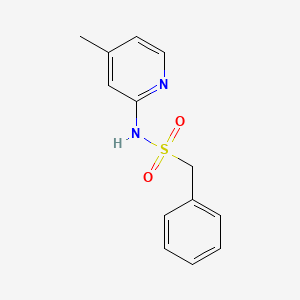

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-11-7-8-14-13(9-11)15-18(16,17)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWXPXBDWQXIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is a sulfonamide compound that has generated interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound exhibits the ability to form stable complexes with metal ions, which may interfere with bacterial enzymes and proteins, leading to antibacterial effects. Additionally, its structure allows for hydrogen bonding interactions with cellular components, enhancing its biological efficacy .

Pharmacological Effects

This compound has been studied for various pharmacological effects, including:

- Antibacterial Activity : The compound has shown promising results in inhibiting the growth of certain bacterial strains.

- Inhibition of Kinase Activity : Research indicates that it may act as a kinase inhibitor, particularly targeting phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are crucial in cell signaling pathways .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Key findings include:

Table 1: Summary of Biological Activities

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | Antibacterial | 50 µM | Effective against Gram-positive bacteria. |

| Study 2 | PI5P4K Inhibition | 270 nM | Most potent pan-inhibitor reported to date. |

| Study 3 | Cytotoxicity in Cancer Cells | 15 µM | Induces apoptosis in specific cancer cell lines. |

Case Study: Antibacterial Properties

A study conducted on the antibacterial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested using a broth microdilution method, yielding an IC50 value of 50 µM, indicating its potential as a therapeutic agent against bacterial infections .

Case Study: Kinase Inhibition

In another study focusing on PI5P4K inhibition, this compound exhibited an IC50 value of 270 nM against PI5P4K α and β isoforms. This finding highlights its role as a potential therapeutic agent in oncology, particularly for targeting metabolic pathways involved in cancer progression .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibacterial agents. The compound's mechanism of action involves the inhibition of bacterial enzymes, which disrupts their metabolic processes, leading to cell death.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific pathways affected include those related to the regulation of apoptosis and cell survival, making it a potential therapeutic agent in oncology .

Pharmacological Applications

Cardiovascular Research

In cardiovascular pharmacology, this compound has been investigated for its effects on ion channels, particularly potassium channels involved in cardiac action potentials. Its ability to modulate these channels could provide insights into treating arrhythmias and other cardiac conditions.

Chemical Research

Coordination Chemistry

The compound serves as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. This property is exploited in various synthetic applications, including catalysis and material science.

Industrial Applications

Agrochemical Uses

In the agrochemical sector, this compound has been evaluated for its effectiveness as a herbicide and fungicide. Its ability to control pests effectively positions it as a valuable tool in agricultural practices.

Case Studies

Comparison with Similar Compounds

Table 2: Comparison with Sulfonamide Derivatives

Sulfonamides with Halogenated and Alkyl Substituents

includes complex sulfonamides like N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide , which highlight:

- Halogenation: Bromine and morpholine groups in enhance electrophilicity and solubility, unlike the target compound’s non-halogenated structure.

- Bulkiness : The trimethylbenzenesulfonamide and pyrimidine-thioether groups introduce steric bulk, likely reducing membrane permeability compared to the target compound’s compact structure .

Key Research Findings and Implications

Bioactivity: While the target compound’s auxin-like activity is unconfirmed, its structural analogs (e.g., compound 533) exhibit herbicidal properties via auxin receptor binding. The absence of chlorophenoxy groups in the target compound may limit similar efficacy .

Solubility and Bioavailability : The target compound’s lower molecular weight and lack of complex substituents (vs. compounds) suggest improved pharmacokinetic profiles, though experimental validation is needed .

Synthetic Flexibility : The sulfonamide core allows for modular substitution, enabling optimization for specific targets (e.g., introducing halogens or altering pyridine methylation) .

Q & A

Q. What are the standard synthetic routes for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridine core followed by sulfonamide functionalization. Key steps include:

- Coupling reactions : Use of catalysts like palladium complexes for cross-coupling intermediates.

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) to stabilize intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product suppression.

- Purification : Column chromatography or recrystallization for isolating the final product.

Q. Critical Parameters :

| Parameter | Role | Example Conditions |

|---|---|---|

| Catalyst | Accelerates coupling | Pd(PPh₃)₄ (0.5–1 mol%) |

| Solvent | Stabilizes intermediates | DMF, 70°C |

| Reaction Time | Minimizes degradation | 12–24 hours |

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Structure solution : Employ direct methods via SHELXS or charge-flipping algorithms.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Check for outliers using R-factor metrics and electron density maps.

Q. Software Workflow :

Data integration: SAINT or CrysAlisPro.

Absorption correction: SADABS.

Refinement: Iterative cycles in SHELXL until R₁ < 0.05 .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets like Brd4 Bromodomains?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide to model ligand-protein interactions, focusing on the sulfonamide group’s hydrogen bonding with acetylated lysine residues .

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess conformational changes.

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinity (ΔG).

Validation : Compare with experimental IC₅₀ values from fluorescence polarization assays .

Q. How should researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Methodological Answer: Contradictions often arise from assay variability or impurities. Strategies include:

- Orthogonal Assays : Confirm enzyme inhibition via both fluorescence-based and radiometric assays.

- Purity Verification : Use HPLC (>95% purity) and LC-MS to exclude degradants .

- Control Experiments : Test against off-target proteins (e.g., HDACs) to rule out nonspecific effects.

- Data Normalization : Adjust for batch effects using Z-score or percent inhibition relative to reference inhibitors .

Q. What strategies optimize the regioselectivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- Directing Groups : Utilize the pyridine nitrogen to guide electrophiles to the meta position.

- Solvent Effects : Polar solvents (e.g., acetonitrile) enhance electrophile accessibility to the sulfonamide group.

- Catalytic Systems : Lewis acids (e.g., FeCl₃) stabilize transition states for selective functionalization .

Q. Example Reaction :

| Reaction Type | Reagents | Selectivity Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta-nitro derivative (≥80%) |

| Halogenation | NBS, DMF | C-5 bromination on pyridine |

Q. How can researchers validate the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS.

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates.

- In Silico Tools :

Q. What analytical techniques are most effective for characterizing degradation products of this compound under stress conditions?

Methodological Answer:

- Forced Degradation : Expose to heat (80°C), UV light, and acidic/alkaline conditions.

- Detection Methods :

- HPLC-DAD/MS : Identify degradants via retention time and fragmentation patterns.

- NMR : Assign structural changes (e.g., sulfonamide cleavage) using ¹H/¹³C spectra .

Q. Degradation Pathways :

| Stressor | Major Degradant | Mechanism |

|---|---|---|

| Acidic pH | Benzenesulfonic acid | Hydrolysis of sulfonamide |

| UV Light | Pyridine N-oxide | Photooxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.